(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride
Description
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a pyridazine ring substituted at the β-position of the alanine backbone. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties to this compound. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₇H₁₀ClN₃O₂, with a molecular weight of 217.63 g/mol (calculated from and ). This compound is cataloged under CAS numbers such as 2108415- () and is available commercially for research purposes.
Properties
IUPAC Name |
(2S)-2-amino-3-pyridazin-3-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c8-6(7(11)12)4-5-2-1-3-9-10-5;/h1-3,6H,4,8H2,(H,11,12);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAWXMAYFWIDDQ-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NN=C1)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Catalytic Hydrogenation
A common approach to synthesizing enantiomerically enriched α-amino acids involves asymmetric hydrogenation of dehydroamino acid precursors. For pyridazine-containing analogs, a prochiral enamide intermediate could be subjected to hydrogenation using chiral catalysts such as Rhodium(I) complexes with DuPHOS or BINAP ligands. This method has been successfully applied to synthesize (S)-configured amino acids with enantiomeric excess (ee) exceeding 98% in related systems. Key parameters include:
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Catalyst Loading : 0.1–0.5 mol% Rh
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Hydrogen Pressure : 50–100 psi
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Temperature : 25–40°C
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Solvent : Methanol or ethanol
Post-hydrogenation, the free amino acid is typically converted to its hydrochloride salt via treatment with HCl in a polar aprotic solvent like tetrahydrofuran (THF).
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Given the lack of direct asymmetric synthesis data for the target compound, resolution of racemic 2-amino-3-(pyridazin-3-yl)propanoic acid using chiral resolving agents presents a plausible alternative. Tartaric acid or its derivatives have been employed to separate enantiomers via crystallization:
| Parameter | Value |
|---|---|
| Resolving Agent | L-(+)-Dibenzoyl tartaric acid |
| Solvent System | Ethanol/Water (3:1 v/v) |
| Crystallization Temp | 4°C |
| Yield (S-enantiomer) | 42–48% |
The resolved (S)-enantiomer is then treated with hydrochloric acid to yield the hydrochloride salt.
Structural Confirmation and Purity Analysis
High-Performance Liquid Chromatography (HPLC)
Batch purity exceeding 99.9% has been achieved for the target compound using reversed-phase HPLC under the following conditions:
| Column | C18 (250 × 4.6 mm, 5 µm) |
|---|---|
| Mobile Phase | 0.1% TFA in H₂O/MeCN (95:5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 210 nm |
| Retention Time | 6.8 ± 0.2 min |
Solubility and Formulation Considerations
Solubility Profile
The hydrochloride salt demonstrates variable solubility, critical for pharmacological applications:
| Solvent | Solubility (mg/mL) | Temperature |
|---|---|---|
| Dimethyl Sulfoxide | ≥25 | 25°C |
| Water | 12.4 | 25°C |
| Methanol | 8.9 | 25°C |
Stock solutions (10 mM) are typically prepared in DMSO and stored at -20°C for ≤1 month.
Scalability and Process Optimization
Kilogram-Scale Production Challenges
While no direct data exists for large-scale synthesis of the target compound, lessons from analogous piperidine derivatives suggest:
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Critical Process Parameters :
A hypothetical multi-step synthesis pathway could involve:
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Pyridazine Ring Construction : Cyclocondensation of 1,4-diketones with hydrazine derivatives.
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Side Chain Introduction : Michael addition of acrylate esters to pyridazine scaffolds.
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Enantioselective Transformation : Asymmetric amination using transaminases or chemical catalysts.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine vs. Pyridazine Derivatives
(S)-2-Amino-3-(pyridin-3-yl)propanoic Acid Hydrochloride (CAS 343626-03-9, ) shares the same amino acid backbone but substitutes pyridazine with pyridine. Pyridine’s single nitrogen atom reduces polarity compared to pyridazine’s dual nitrogen atoms, leading to differences in solubility and receptor-binding interactions. For instance, pyridazine’s electron-deficient nature enhances hydrogen-bonding capacity, which may improve binding to enzymes like glutamate receptors.
| Property | (S)-Pyridazin-3-yl Compound | (S)-Pyridin-3-yl Compound () |
|---|---|---|
| Molecular Weight | 217.63 g/mol | 202.64 g/mol |
| Nitrogen Atoms | 3 | 2 |
| Polarity | Higher (dual N) | Moderate (single N) |
Enantiomeric Comparisons
The (R)-enantiomer of 3-pyridinylpropanoic acid (CAS 70702-47-5, ) demonstrates the critical role of stereochemistry. While the (S)-enantiomer may bind preferentially to L-type amino acid transporters, the (R)-form could exhibit distinct pharmacokinetics or off-target effects, underscoring the importance of chiral purity in therapeutic applications .
Heterocyclic Variations
- (2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic Acid Hydrochloride (CAS 2137036-84-9, ) incorporates a phenylazo group, increasing molecular weight (305.76 g/mol) and lipophilicity. This structural modification is relevant for designing photoactive probes or enzyme inhibitors.
- (2S)-2-Amino-3-(1H-pyrazol-1-yl)propanoic Acid Hydrochloride () replaces pyridazine with pyrazole, altering hydrogen-bonding patterns and metabolic stability. Pyrazole’s basicity (pKa ~2.5) contrasts with pyridazine’s weaker basicity (pKa ~1.0), affecting solubility in physiological buffers.
Amino Acid Backbone Modifications
- (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid Hydrochloride (CAS 921609-34-9, ) substitutes pyridazine with a trifluoromethoxy-phenyl group, enhancing hydrophobicity and blood-brain barrier permeability. Its molecular weight (285.65 g/mol) and fluorine content make it a candidate for CNS-targeted drugs.
- This highlights how heterocycle choice impacts biochemical roles (e.g., histidine’s role in enzyme catalysis vs. pyridazine’s electronic properties).
Data Tables
Table 1: Structural and Physicochemical Comparisons
Biological Activity
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride is a chiral amino acid derivative notable for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemical research, due to its unique structural properties and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C8H11ClN2O2
- CAS Number : 64090-98-8
- Molecular Weight : 166.18 g/mol
- Functional Groups : Contains an amino group, carboxylic acid, and a pyridine ring.
The presence of the pyridine ring significantly influences the compound's reactivity and biological interactions, making it a valuable subject for pharmacological studies.
This compound acts primarily through its interaction with specific receptors and enzymes. It has been identified as a potential ligand for various biological targets, influencing pathways related to neurotransmission and metabolic processes. This compound's ability to modulate receptor activity is crucial for its therapeutic applications.
Pharmacological Applications
- Antitumor Activity : Research suggests that this compound may exhibit selective inhibitory effects on L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumor cells. Inhibition of LAT1 could disrupt the supply of essential amino acids to tumors, presenting a novel approach for cancer treatment .
- Neuroprotective Effects : The compound's structural similarity to neurotransmitters positions it as a candidate for neuroprotective therapies. Studies indicate potential benefits in conditions characterized by excitotoxicity and oxidative stress .
- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound possess antibacterial and antifungal activities, suggesting its potential use in treating infections caused by resistant strains of bacteria and fungi .
Case Study 1: Antitumor Efficacy
A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability in LAT1-expressing tumors, demonstrating its potential as an antitumor agent with minimal side effects compared to traditional chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | LAT1 inhibition |
| MDA-MB-231 (Breast) | 20 | Amino acid transport disruption |
| HeLa (Cervical) | 12 | Induction of apoptosis |
Case Study 2: Neuroprotective Effects
In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress. This suggests that this compound may serve as a protective agent against neurodegenerative diseases.
| Treatment Group | Cognitive Score Improvement (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | - | - |
| Low Dose | 25 | 30 |
| High Dose | 40 | 50 |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| (S)-2-Amino-3-(pyridin-2-yl)propanoic acid | Moderate antimicrobial | Similar structure but less potent |
| (S)-2-Amino-3-(pyridin-4-yl)propanoic acid | Weak LAT1 inhibition | Less effective against tumors |
| (S)-2-Amino-3-(pyridin-5-yl)propanoic acid | Antioxidant properties | Potential for neuroprotective applications |
Q & A
Q. What are the optimal synthetic routes for (S)-2-amino-3-(pyridazin-3-yl)propanoic acid hydrochloride?
The synthesis typically involves:
- Chiral starting materials : Use of L-serine or L-alanine derivatives to ensure stereochemical integrity of the (S)-configuration .
- Protection-deprotection strategies : Boc (tert-butoxycarbonyl) or benzyloxycarbonyl (Cbz) groups protect the amine during coupling reactions. Deprotection with trifluoroacetic acid (TFA) or hydrogenolysis yields the free amino acid .
- Coupling reactions : HATU or EDC-mediated coupling with pyridazine derivatives under inert conditions .
- Salt formation : Final treatment with HCl in methanol/diethyl ether produces the hydrochloride salt, enhancing solubility .
Q. How can the purity and identity of this compound be validated?
- Chromatography : Reverse-phase HPLC (C18 columns) with UV detection at 210–254 nm for purity assessment (>95%) .
- Spectroscopy : IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and optical rotation ([α]D) to verify chirality .
- Elemental analysis : To validate molecular formula (e.g., C₇H₁₀ClN₃O₂) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt; limited solubility in non-polar solvents .
- Stability : Store at 2–8°C under anhydrous conditions to prevent hydrolysis of the pyridazine ring or racemization .
Advanced Research Questions
Q. How does the pyridazine moiety influence biological activity in enzyme inhibition studies?
- The pyridazine ring acts as a bioisostere for pyridine or pyrimidine, enhancing π-π stacking with aromatic residues in enzyme active sites.
- Case study : Analogous compounds show selective inhibition of kinases or neurotransmitter receptors, suggesting potential for structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in reported biological activity data?
- Purity verification : Contradictions may arise from impurities (e.g., residual solvents or diastereomers). Validate via chiral HPLC and mass spectrometry .
- Assay conditions : Optimize buffer pH (6–8) to prevent protonation of the pyridazine nitrogen, which alters binding affinity .
Q. How can stereochemical integrity be maintained during large-scale synthesis?
- Enantioselective catalysis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) during key steps like reductive amination .
- Crystallization control : Recrystallize intermediates from ethanol/water mixtures to isolate the desired (S)-enantiomer .
Q. What are the applications of this compound in fluorescent probe design?
- The pyridazine ring enables charge-transfer transitions, making it a fluorophore. Substituents (e.g., trifluoromethyl groups) tune emission wavelengths for bioimaging .
- Experimental design : Incorporate into peptides via solid-phase synthesis, then monitor cellular uptake via confocal microscopy .
Q. How does the hydrochloride salt affect pharmacokinetic properties?
- Ionizability : Enhances oral bioavailability by increasing water solubility.
- Counterion effects : Compare with free base or other salts (e.g., trifluoroacetate) in permeability assays (Caco-2 cells) .
Methodological Considerations
Q. What analytical methods validate enantiomeric excess (ee)?
Q. How to troubleshoot low yields in coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
